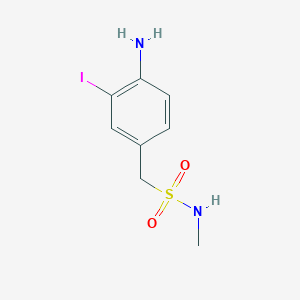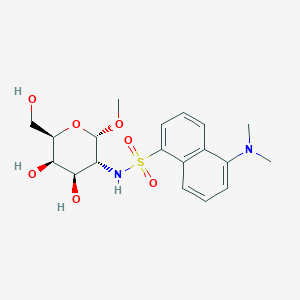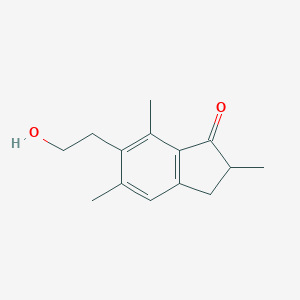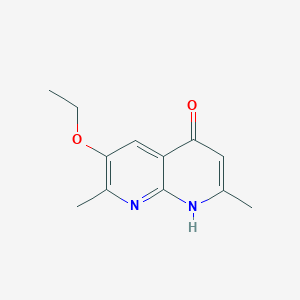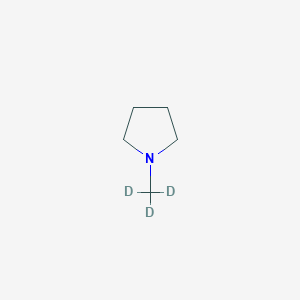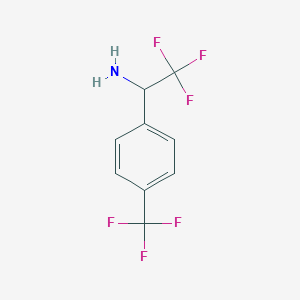![molecular formula C7H12N2 B127263 1,5-二氮杂双环[4.3.0]壬-5-烯 CAS No. 3001-72-7](/img/structure/B127263.png)
1,5-二氮杂双环[4.3.0]壬-5-烯
概述
描述
Synthesis Analysis
The synthesis of various diazabicyclo compounds has been explored through different methods. For instance, the synthesis of 3,4-benzo-7-hydroxy-2,9-diazabicyclo[3.3.1]non-7-enes was achieved by cyclization of 1,3-bis(silyl enol ethers) with quinazolines, which could be further functionalized by Suzuki cross-coupling reactions . Similarly, 1,8-diazabicyclo[4.3.0]non-3-ene-7,9-diones were synthesized from ureas or Z-protected amino acids using ring-closing metathesis (RCM) catalyzed by a ruthenium-carbene complex . Additionally, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) was involved in a novel reaction with benzyl halides in the presence of water, yielding a five-membered cyclic amide as the sole product .
Molecular Structure Analysis
The molecular structures of diazabicyclo compounds are diverse and have been determined through various crystallographic and computational studies. For example, the crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters revealed heterochiral H-bonded zigzag tape and molecular 'brick wall' motifs . The structure of 1,5-diazabicyclo[4.3.0]non-5-ene is not explicitly detailed in the provided papers, but its reactivity suggests a stable bicyclic structure conducive to nucleophilic reactions .
Chemical Reactions Analysis
The chemical reactivity of diazabicyclo compounds includes a variety of reactions. For instance, DBN reacts with octafluorocyclopentene to form unique C5F8-modified adducts, which have potential applications in gas-sensor technologies . The 1,3-dipolar cycloaddition reaction of 1,4-dihydropyridines with organic azides afforded 2,7-diazabicyclo[4.1.0]hept-3-enes with significant pharmacological activities . Furthermore, the reaction of DBN with benzyl halides in the presence of water is another example of its chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclo compounds are influenced by their unique structures. For example, 1,3-diazabicyclo[3.1.0]hex-3-ene systems exhibit unique photochromic properties in the solid state, forming deeply colored, stable materials under UV radiation . The pharmacological properties of 2,7-diazabicyclo[4.1.0]hept-3-enes, such as analgesic, antiprotozoal, hypoglycemic, antiinflammatory, antidepressant, and antihistaminic activities, are indicative of their chemical properties and potential for drug development . The properties of 1,5-diazabicyclo[4.3.0]non-5-ene specifically are not detailed, but its reactivity with octafluorocyclopentene suggests it has nucleophilic characteristics .
科学研究应用
有机合成中的催化应用
1,5-二氮杂双环[4.3.0]壬-5-烯(DBN)已被确认为有机合成中的有效催化剂。值得注意的是,它在吡咯和吲哚的弗里德尔-克拉夫斯酰化反应中作为亲核催化剂,促进具有高产率的区域选择性C-酰化。这一过程强调了DBN作为多功能有机催化剂的作用,对复杂有机化合物的发展做出了重要贡献(Taylor et al., 2010)。
新型多环半生物碱的合成
DBN已被用于合成新型类别的多环半生物碱。通过与芳基亚胺酮的级联反应,产生一系列融合的三环衍生物。这些化合物展示了有希望的抗微生物活性,说明了DBN在创造药理学相关物质中的作用(Parhizkar et al., 2017)。
溶剂应用的热化学研究
在热化学研究中,已经探索了DBN及其衍生物作为纤维素溶剂的潜力,例如Ioncell-F方法。这涉及对热容量、熔化焓和合成反应的详细测量,从而有助于可持续工业过程的发展(Ostonen et al., 2016)。
药物前体的开发
DBN在合成官能化的紧凑六氢嘧啶系统方面发挥了重要作用。这一过程涉及与电子亏缺的丙炔醇的环化作用,产生了嘧啶基药物的新前体。这些反应以其区域选择性和立体选择性为特征,突显了DBN在药物化学中的实用性(Trofimov et al., 2016)。
化学中的荧光应用
DBN已被用于与烷基香豆素-3-羧酸酯进行环缩合反应的发现。这导致形成在溶液和固态中均表现出强荧光的五环衍生物。这些发现对于新型荧光材料的开发具有重要意义(Poronik & Gryko, 2014)。
安全和危害
未来方向
属性
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVLZREKBPKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184087 | |
| Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazabicyclo[4.3.0]non-5-ene | |
CAS RN |
3001-72-7 | |
| Record name | 1,5-Diazabicyclo[4.3.0]non-5-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3001-72-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978M4OL12Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

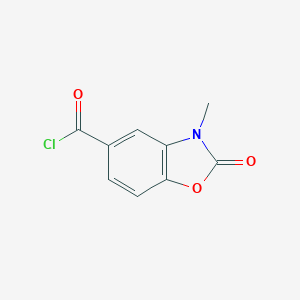
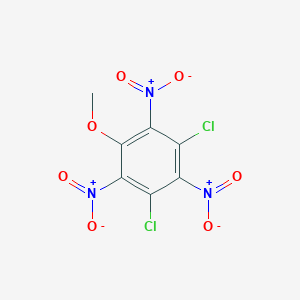
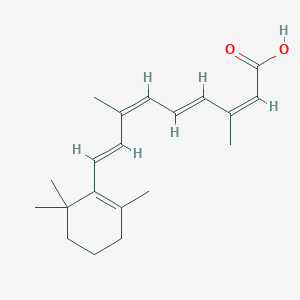
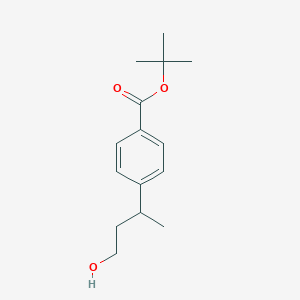
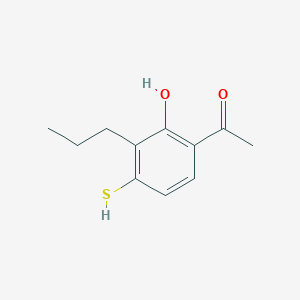
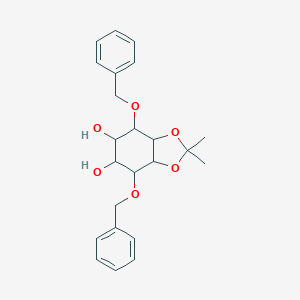

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
